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molecular formula C17H27N3O3 B8562982 tert-butyl N-[3-methyl-1-oxo-1-(pyridin-3-ylmethylamino)pentan-2-yl]carbamate

tert-butyl N-[3-methyl-1-oxo-1-(pyridin-3-ylmethylamino)pentan-2-yl]carbamate

Cat. No. B8562982
M. Wt: 321.4 g/mol
InChI Key: WTFZEOQEQOZFKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05430150

Procedure details

The title compound is prepared by the procedure of Example 1, using 1.0 g of 3-(aminomethyl)pyridine, 2.33 g of N-(tert-butoxycarbonyl)-L-isoleucine, 6.95 g of BOP, 11.95 g of Hunig's base and 15 ml of methylene chloride to give 2.1 g of the desired product after chromatography.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.33 g
Type
reactant
Reaction Step Two
Name
Quantity
6.95 g
Type
reactant
Reaction Step Three
Quantity
11.95 g
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[CH:4]=[N:5][CH:6]=[CH:7][CH:8]=1.[C:9]([O:13][C:14]([NH:16][C@H:17]([C:22](O)=[O:23])[C@H:18]([CH2:20][CH3:21])[CH3:19])=[O:15])([CH3:12])([CH3:11])[CH3:10].F[P-](F)(F)(F)(F)F.N1(O[P+](N(C)C)(N(C)C)N(C)C)C2C=CC=CC=2N=N1.CCN(C(C)C)C(C)C>C(Cl)Cl>[CH3:10][C:9]([O:13][C:14](=[O:15])[NH:16][CH:17]([C:22]([NH:1][CH2:2][C:3]1[CH:4]=[N:5][CH:6]=[CH:7][CH:8]=1)=[O:23])[CH:18]([CH3:19])[CH2:20][CH3:21])([CH3:12])[CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NCC=1C=NC=CC1
Step Two
Name
Quantity
2.33 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N[C@@H]([C@@H](C)CC)C(=O)O
Step Three
Name
Quantity
6.95 g
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)O[P+](N(C)C)(N(C)C)N(C)C
Step Four
Name
Quantity
11.95 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound is prepared by the procedure of Example 1

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)OC(NC(C(CC)C)C(=O)NCC=1C=NC=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 70.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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